1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone
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Overview
Description
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE, which includes a selenium atom, makes it an interesting subject for scientific research.
Preparation Methods
The reaction conditions often require an alkaline alcoholic solution . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of selenoxide derivatives.
Reduction: Reducing agents such as sodium borohydride can convert selenoxides back to selenides.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the benzimidazole ring.
Scientific Research Applications
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antimicrobial and anticancer properties make it a candidate for drug development.
Medicine: Its potential as an antiviral and antiparasitic agent is being explored.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE involves its interaction with various molecular targets. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes in pathogens. The benzimidazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE can be compared with other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating acid reflux.
Albendazole: Another anthelmintic agent with a broad spectrum of activity.
The presence of the selenium atom in 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE distinguishes it from these compounds, potentially offering unique therapeutic benefits.
Properties
Molecular Formula |
C8H7N2Se |
---|---|
Molecular Weight |
210.13 g/mol |
InChI |
InChI=1S/C8H7N2Se/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3 |
InChI Key |
DFDOEKPWKUTSAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1[Se] |
Origin of Product |
United States |
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